Zanapezil Fumarate

説明

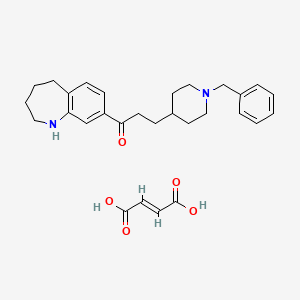

structure given in first source

Structure

3D Structure of Parent

特性

CAS番号 |

263248-42-6 |

|---|---|

分子式 |

C29H36N2O5 |

分子量 |

492.6 g/mol |

IUPAC名 |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

CWEHWZPCDBRUNO-WLHGVMLRSA-N |

異性体SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

263248-42-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease: A Focus on Donepezil as a Surrogate for Zanapezil Fumarate

Disclaimer: Initial research into "Zanapezil Fumarate" (also known as TAK-147) has revealed that its development was discontinued in May 2003 due to a lack of a dose-dependent effect in clinical trials.[1] Consequently, publicly available in-depth technical data, including detailed experimental protocols and comprehensive signaling pathway information, is scarce. To fulfill the core requirements of this request, this guide will focus on the well-characterized and widely prescribed acetylcholinesterase inhibitor, Donepezil, as a representative analogue. The limited comparative data found for Zanapezil will be presented.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. The inhibition of AChE is a major therapeutic strategy to manage the symptoms of AD. This technical guide provides a detailed overview of the mechanism of action of acetylcholinesterase inhibitors, with a primary focus on Donepezil. It covers the core mechanism of cholinesterase inhibition, explores effects on amyloid-beta processing and neuroprotective pathways, presents quantitative data on inhibitory activity, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for Donepezil is the reversible, non-competitive inhibition of acetylcholinesterase.[2] By binding to AChE, Donepezil prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[3][4] This symptomatic treatment can lead to improvements in cognitive function and global clinical state in patients with mild to moderate AD.[5][6]

Selectivity and Potency

Donepezil exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. This selectivity is thought to contribute to its favorable side-effect profile.[1][7]

Table 1: Comparative In Vitro Inhibitory Potency of Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Zanapezil (TAK-147) | Acetylcholinesterase (AChE) | 12 | [1] |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [1][7] |

| Donepezil | Butyrylcholinesterase (BuChE) | 7400 | [7] |

| Physostigmine | Acetylcholinesterase (AChE) | 0.67 | [1] |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | [1] |

| Tacrine | Acetylcholinesterase (AChE) | 77 | [1][7] |

| Tacrine | Butyrylcholinesterase (BuChE) | 69 | [7] |

| Ipidacrine | Acetylcholinesterase (AChE) | 270 | [1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy of Zanapezil vs. Donepezil in a Preclinical Model

A study in freely moving rats compared the effects of Zanapezil (TAK-147) and Donepezil (E2020) on extracellular acetylcholine levels in the ventral hippocampus. Both drugs increased ACh levels in a dose-dependent manner. The ED50 values were 4.52 mg/kg for Zanapezil and 4.07 mg/kg for Donepezil. While Donepezil showed slightly greater potency, it was associated with more prominent skeletal muscle fasciculation and other side effects.[8]

Table 2: Clinical Efficacy of Donepezil in Patients with Alzheimer's Disease

| Study | Dosage | Primary Efficacy Measure | Mean Drug-Placebo Difference | p-value | Reference |

| 15-week, double-blind, placebo-controlled | 5 mg/day | ADAS-cog | 2.5 units | <0.001 | [9] |

| 10 mg/day | ADAS-cog | 3.1 units | <0.001 | [9] | |

| 24-week, double-blind, placebo-controlled | 5 mg/day | ADAS-cog | Statistically significant improvement | <0.0001 | [5][10] |

| 10 mg/day | ADAS-cog | Statistically significant improvement | <0.0001 | [5][10] | |

| 30-week, multinational trial | 5 mg/day | ADAS-cog | Statistically significant improvement | - | [6] |

| 10 mg/day | ADAS-cog | Statistically significant improvement | - | [6] |

ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale, a standardized tool used to assess cognitive function in clinical trials.

References

- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adlarityhcp.com [adlarityhcp.com]

Zanapezil Fumarate (TAK-147): A Technical Overview of its Discovery and Preclinical Evaluation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding Zanapezil Fumarate (also known as TAK-147), a selective acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease. While the development of Zanapezil was discontinued, the preclinical data offers valuable insights into its pharmacological profile.

Discovery and Development

This compound, with the chemical name 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one fumarate, was developed by Takeda as a potential therapeutic agent for Alzheimer's disease.[1] It was designed as a potent, reversible, and selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The rationale behind its development was to enhance cholinergic neurotransmission in the brain, a key pathway implicated in the cognitive deficits associated with Alzheimer's disease.

Despite promising preclinical findings, the clinical development of Zanapezil was halted, reportedly due to a lack of dose-dependent efficacy in clinical trials.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not described in the reviewed scientific literature or patent databases. Pharmaceutical companies often maintain proprietary synthesis methods for their investigational compounds. The fumarate salt form of a drug is typically created by reacting the free base of the active pharmaceutical ingredient with fumaric acid in a suitable solvent to produce a stable, crystalline salt with desirable physicochemical properties for formulation.

Mechanism of Action

Zanapezil is a selective and reversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, Zanapezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which it was expected to improve cognitive function in patients with Alzheimer's disease.

Beyond its primary action on AChE, preclinical studies have suggested that Zanapezil may possess other neurotrophic activities. For instance, it has been shown to potentiate choline acetyltransferase (ChAT) activity in cultured rat septal cholinergic neurons, an effect that may not be directly linked to its AChE inhibition.[2]

Signaling Pathway

The following diagram illustrates the central role of acetylcholinesterase in the cholinergic synapse and the mechanism of action of Zanapezil.

Preclinical Data

Zanapezil underwent several preclinical studies, primarily in rodent models, to evaluate its efficacy and pharmacological profile. These studies often compared Zanapezil to Donepezil (E2020), another acetylcholinesterase inhibitor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from preclinical investigations of Zanapezil.

Table 1: Effect of Zanapezil (TAK-147) and Donepezil (E2020) on Extracellular Acetylcholine (ACh) Levels in the Ventral Hippocampus of Rats

| Compound | Dose (mg/kg, p.o.) | % Increase in ACh Level |

| Zanapezil (TAK-147) | 2 | 9.4% |

| 5 | 106.5% | |

| 10 | 50.8% | |

| Donepezil (E2020) | 2 | 14.8% |

| 5 | 76.1% | |

| 10 | 120.94% | |

| Data from Hatip-Al-Khatib et al. (2004)[3] |

Table 2: ED50 Values for the Increase of Acetylcholine in the Ventral Hippocampus of Rats

| Compound | ED50 (mg/kg, p.o.) |

| Zanapezil (TAK-147) | 4.52 |

| Donepezil (E2020) | 4.07 |

| Data from Hatip-Al-Khatib et al. (2004)[3] |

Table 3: Effect of Chronic Administration (21 days) of Zanapezil (TAK-147) on Neurotransmitter Levels in the Ventral Hippocampus of Rats (2 mg/kg, p.o.)

| Neurotransmitter | % Increase Before Last Dose | % Increase After Last Dose |

| Acetylcholine (ACh) | 114% | 168% |

| Data from Hatip-Al-Khatib et al. (2005)[1] |

Table 4: Effect of Zanapezil (TAK-147) on Choline Acetyltransferase (ChAT) Activity in Cultured Rat Septal Neurons

| Compound | EC50 (nM) |

| Zanapezil (TAK-147) | 4.47 |

| Data from Kato et al. (1999)[2] |

Experimental Protocols

Detailed, replicable experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the methodologies described in the cited literature, a general protocol for a key assay is provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 8 mM K2HPO4, 2.3 mM NaH2PO4, 0.15 M NaCl, pH 7.5)

-

Test compound (Zanapezil) and positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in phosphate buffer.

-

In a 96-well plate, add 50 µL of AChE solution (e.g., 0.25 U/mL in phosphate buffer) to each well.

-

Add 50 µL of the test compound, positive control, or buffer (for control wells) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Prepare the substrate solution containing ATCI and DTNB in buffer (e.g., 0.04 M Na2HPO4, 0.2 mM DTNB, 0.24 mM ATCI, pH 7.5).

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader at regular intervals (e.g., every minute for 3-5 minutes).

-

Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Developmental Workflow

The following diagram outlines a typical workflow for the preclinical and clinical development of a novel acetylcholinesterase inhibitor like Zanapezil.

Conclusion

This compound (TAK-147) is a selective acetylcholinesterase inhibitor that demonstrated potent preclinical activity in enhancing cholinergic neurotransmission. The available data indicates that it effectively increases acetylcholine levels in the brain and may have additional neurotrophic effects. However, its clinical development was discontinued. This technical summary provides an overview of the publicly accessible scientific information on Zanapezil, highlighting its mechanism of action and preclinical pharmacological profile for the benefit of the scientific community.

References

- 1. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Zanapezil Fumarate (TAK-147): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zanapezil Fumarate (TAK-147) was a promising drug candidate for the treatment of Alzheimer's disease. However, its clinical development was discontinued by Takeda in May 2003 due to a lack of a dose-dependent effect observed in clinical trials.[1] Consequently, the publicly available data on this compound is primarily from preclinical studies, and comprehensive clinical data and detailed experimental protocols are limited.

Introduction

This compound, also known by its developmental code TAK-147, is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor.[2] Developed by Takeda Chemical Industries, it was investigated for the symptomatic treatment of Alzheimer's disease.[1] Zanapezil is a benzylamino-type compound, structurally distinct from other AChE inhibitors like donepezil.[3][4] Preclinical studies suggested that Zanapezil not only enhances cholinergic neurotransmission by inhibiting AChE but may also possess neurotrophic properties, offering the potential to slow the progression of the disease.[3][4]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, Zanapezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This is believed to be the basis for its potential to improve cognitive function in patients with Alzheimer's disease.

Beyond its primary action as an AChE inhibitor, preclinical evidence suggests that Zanapezil may have additional neuropharmacological effects:

-

Neurotrophic Activity: Studies on cultured rat septal cholinergic neurons indicated that Zanapezil potentiates choline acetyltransferase (ChAT) activity, an effect that was synergistic with Nerve Growth Factor (NGF).[5] This suggests a potential neurotrophic or neuro-restorative role, possibly mediated through sigma receptors, for which Zanapezil shows high affinity.[5]

-

Modulation of Monoaminergic Systems: In vivo microdialysis studies in rats have shown that Zanapezil can increase the levels of serotonin (5-HT) and dopamine (DA) in the ventral hippocampus.[6][7]

-

Enhancement of Cerebral Energy Metabolism: In aged rats, Zanapezil administration was found to increase the levels of the high-energy phosphates phosphocreatine (PCr) and ATP in the brain, suggesting an enhancement of cerebral energy metabolism.[8]

The proposed dual mechanism of action, combining symptomatic relief through AChE inhibition with potential disease-modifying effects through neurotrophic activity, made Zanapezil a compound of significant interest.

Pharmacological Data

In Vitro Efficacy and Selectivity

Zanapezil demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE) in preclinical studies.

| Parameter | Species | Tissue/Enzyme | Value | Reference |

| IC50 | Rat | Cerebral Cortex AChE | 51.2 nM | [9] |

| IC50 | Rat | Plasma BuChE | >23,500 nM | [9] |

| EC50 | Rat | Cultured Septal Neurons (ChAT activity) | 4.47 nM | [5] |

In Vivo Efficacy

In vivo studies in animal models demonstrated the potential of Zanapezil to increase acetylcholine levels in the brain.

| Parameter | Species | Route of Administration | Value | Reference |

| ED50 | Rat | Oral (p.o.) | 4.52 mg/kg | [10][11] |

Pharmacokinetics

Zanapezil was designed for high central selectivity, which is characterized by rapid elimination from the plasma and prolonged retention in the brain.[3][4] This pharmacokinetic profile was intended to minimize peripheral cholinergic side effects.

| Parameter | Species | Value | Reference |

| Brain/Plasma Concentration Ratio | Rat | 7.0 - 20.6 | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not extensively available in the public domain. However, the methodologies employed in key preclinical studies can be summarized as follows:

-

In Vivo Microdialysis for Neurotransmitter Levels: This technique was used to measure extracellular levels of acetylcholine and monoamines in the ventral hippocampus of freely moving rats.[6][10] The general workflow involves the stereotaxic implantation of a microdialysis probe into the target brain region. Artificial cerebrospinal fluid is then perfused through the probe, and the resulting dialysate, containing extracellular fluid from the brain, is collected at regular intervals. The concentration of neurotransmitters in the dialysate is then quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[2]

-

In Vivo 31P-Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique was employed to assess cerebral energy metabolism in aged rats by measuring the levels of high-energy phosphate compounds like phosphocreatine (PCr) and ATP.[8]

-

Autoradiographic 2-Deoxy-[14C]-D-Glucose Method: This method was used to determine the rate of local cerebral glucose utilization (LCGU) in various brain regions of aged rats, providing another measure of cerebral metabolism.[8]

-

Laser Doppler Flowmetry: This technique was utilized to measure blood flow in the ventral hippocampus of freely moving rats to assess the vascular effects of Zanapezil.[10]

Summary and Conclusion

This compound (TAK-147) is a selective acetylcholinesterase inhibitor with a preclinical pharmacological profile that suggested potential for both symptomatic improvement and disease-modifying effects in Alzheimer's disease. Its high central selectivity was a key feature, aimed at reducing peripheral side effects. In addition to its primary mechanism of AChE inhibition, Zanapezil demonstrated the ability to modulate monoaminergic systems, enhance cerebral energy metabolism, and exert potential neurotrophic effects.

Despite these promising preclinical findings, the development of this compound was halted due to a lack of a dose-dependent effect in clinical trials. The available data, therefore, provides a snapshot of a compound with a multifaceted mechanism of action that did not translate into the expected clinical efficacy. This technical guide summarizes the key pharmacological characteristics of Zanapezil based on the available preclinical research, offering valuable insights for researchers and scientists in the field of neurodegenerative disease drug discovery. The case of Zanapezil underscores the challenges in translating preclinical promise into clinical success for Alzheimer's disease therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Central selective acetylcholinesterase inhibitor with neurotrophic activity: structure-activity relationships of TAK-147 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of TAK-147, a novel AChE inhibitor, on cerebral energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Early Preclinical Studies of Zanapezil Fumarate (TAK-147)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanapezil Fumarate, also known by its developmental code TAK-147, is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease.[1] Developed by Takeda Pharmaceutical Company, Zanapezil was designed to enhance cholinergic neurotransmission in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the early preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. Although clinical development of Zanapezil was discontinued due to a lack of dose-dependent efficacy in trials, the preclinical data offers valuable insights for researchers in the field of neurodegenerative disease.[2]

Core Mechanism of Action

This compound is a selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, Zanapezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic function.[2] Preclinical studies have demonstrated its high selectivity for AChE with minimal inhibition of butyrylcholinesterase (BuChE).[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical investigations of this compound in various animal models.

Table 1: In Vivo Efficacy on Acetylcholine Levels in the Ventral Hippocampus of Freely Moving Rats

| Treatment Group (single p.o. dose) | % Increase in Acetylcholine Level |

| Zanapezil (2 mg/kg) | 9.4% |

| Zanapezil (5 mg/kg) | 106.5%[4] |

| Zanapezil (10 mg/kg) | 50.8% |

| Donepezil (2 mg/kg) | 14.8% |

| Donepezil (5 mg/kg) | 76.1%[4] |

| Donepezil (10 mg/kg) | 120.94% |

Table 2: Potency of this compound in Rats

| Parameter | Value |

| ED50 for Acetylcholine Level Increase | 4.52 mg/kg |

| Relative Potency Ratio (Zanapezil/Donepezil) | 0.773[4] |

Table 3: Effects of Chronic Administration (2 mg/kg p.o. for 21 days) on Neurotransmitter Levels in the Ventral Hippocampus of Rats (Prior to Last Dose)

| Neurotransmitter | % Change with Zanapezil |

| Acetylcholine (ACh) | +114%[1] |

| Epinephrine (Epi) | Increased |

| Dopamine (DA) | Increased |

| Serotonin (5-HT) | Increased |

Table 4: Effects of Chronic Administration (2 mg/kg p.o. for 21 days) on Neurotransmitter Metabolite Ratios in the Ventral Hippocampus of Rats

| Metabolite Ratio | Effect of Zanapezil |

| HVA:DA | Decreased |

| DOPAC:DA | Marginally Decreased |

| 5-HIAA:5-HT | Marginally Decreased |

| MHPG:NE (180 min after last dose) | Decreased |

| Epi:NE | Increased |

Key Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol outlines the methodology used to measure extracellular acetylcholine and monoamine levels in the ventral hippocampus of freely moving rats.

1. Animal Model:

-

Male Wistar rats were used.[5]

-

Animals were housed under standard laboratory conditions with free access to food and water.

2. Surgical Procedure:

-

Rats were anesthetized and a guide cannula was stereotaxically implanted into the ventral hippocampus.

-

Animals were allowed a recovery period of at least one week.

3. Microdialysis Procedure:

-

A microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples were collected at regular intervals before and after drug administration.

4. Drug Administration:

-

This compound or Donepezil was administered orally (p.o.) at doses of 2, 5, or 10 mg/kg.[4]

-

For chronic studies, the drug was administered daily for 21 days.[1]

5. Neurochemical Analysis:

-

The concentrations of acetylcholine and monoamines (norepinephrine, epinephrine, dopamine, serotonin) and their metabolites in the dialysate were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

Acetylcholinesterase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on acetylcholinesterase.

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human).

-

Acetylthiocholine (ATCh) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound (test compound).

-

96-well microplate reader.

2. Assay Procedure:

-

The reaction mixture was prepared in a 96-well plate containing phosphate buffer, DTNB, and the AChE enzyme.

-

This compound was added at various concentrations to the respective wells.

-

The plate was incubated for a specified period at room temperature.

-

The reaction was initiated by adding the substrate, acetylthiocholine.

-

The rate of the reaction was measured by monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.

-

The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) was determined from the dose-response curve.

Visualizations

Mechanism of Action of this compound

References

- 1. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuronal Target of Zanapezil Fumarate: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation for Zanapezil Fumarate (also known as TAK-147) in neuronal cells. While the clinical development of this compound was discontinued due to a lack of dose-dependent efficacy in clinical trials, the methodologies and principles of its target validation serve as a valuable case study for the broader class of acetylcholinesterase (AChE) inhibitors investigated for the treatment of Alzheimer's disease.[1] Due to the limited publicly available data specific to this compound, this guide will also draw upon the extensive research on Donepezil, a structurally and mechanistically similar, approved AChE inhibitor, to provide a complete picture of the target validation process.

Core Target and Mechanism of Action

This compound is a selective, reversible inhibitor of acetylcholinesterase (AChE).[1][2] The primary therapeutic target of Zanapezil in neuronal cells is the AChE enzyme. In the healthy brain, acetylcholine (ACh), a vital neurotransmitter for learning and memory, is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate nerve impulses.[3][4] AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[3][4] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels, impairing cognitive function.[5][6]

By inhibiting AChE, this compound increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][7] This is the fundamental mechanism by which it was expected to alleviate the cognitive symptoms of Alzheimer's disease.

Quantitative Data on Target Engagement

The validation of a drug candidate's primary target relies on quantitative measurements of its binding affinity and inhibitory potency. For this compound, in vitro studies have demonstrated its high selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme.

| Parameter | This compound (TAK-147) | Donepezil (Reference) | Tacrine (Reference) |

| AChE IC50 | 0.0152 - 0.171 µM[8] | 6.7 nM[9] | 77 nM[9] |

| BuChE IC50 | 23,500 µM (rat plasma)[2] | 7,400 nM[9] | 69 nM[9] |

| Selectivity (BuChE/AChE) | > 137,000 | ~1104 | ~0.9 |

Table 1: In Vitro Inhibitory Potency of this compound and Reference Compounds.

Experimental Protocols for Target Validation

A comprehensive target validation strategy involves a series of in vitro and cell-based assays to confirm the mechanism of action and cellular effects of the compound.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This assay is a standard method for determining the inhibitory potency (IC50) of a compound against AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a substrate analog).

Protocol:

-

Reagent Preparation: Prepare solutions of AChE (from electric eel or human recombinant), BuChE (from equine serum or human recombinant), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of this compound.

-

Enzyme Addition: Add the AChE or BuChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI or BTCI substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neuronal Cell-Based Acetylcholine Level Measurement

This assay validates the effect of the AChE inhibitor on acetylcholine levels in a more physiologically relevant context.

Principle: Neuronal cell lines (e.g., SH-SY5Y, PC12) are treated with the test compound, and the concentration of acetylcholine in the cell lysate or culture medium is quantified using a commercially available acetylcholine assay kit (e.g., ELISA-based or fluorometric).

Protocol:

-

Cell Culture: Culture neuronal cells to a suitable confluency in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Sample Collection: Collect the cell culture medium and/or prepare cell lysates.

-

Acetylcholine Quantification: Follow the manufacturer's instructions for the chosen acetylcholine assay kit to measure the ACh concentration in the samples.

-

Data Analysis: Normalize the acetylcholine levels to the total protein concentration in the cell lysates. Compare the ACh levels in treated cells to untreated controls to determine the dose-dependent effect of this compound.

Downstream Signaling Pathways in Neuronal Cells

Beyond the primary effect of increasing acetylcholine levels, AChE inhibitors can modulate various downstream signaling pathways in neuronal cells, contributing to potential neuroprotective effects. While specific data for Zanapezil is limited, studies on Donepezil have elucidated some of these pathways.[5][9]

Increased acetylcholine in the synapse can lead to the activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Activation of these receptors, particularly the α7-nAChR and M1-mAChR, can trigger pro-survival signaling cascades.

One of the key pathways implicated is the PI3K/Akt pathway . Activation of this pathway can lead to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme involved in tau hyperphosphorylation and amyloid-beta (Aβ) production, and the activation of transcription factors that promote cell survival and neuroprotection.[5][9]

Conclusion

The target validation of this compound exemplifies the standard yet rigorous process for characterizing a selective acetylcholinesterase inhibitor for the potential treatment of Alzheimer's disease. Key steps include the precise determination of its inhibitory potency and selectivity through in vitro enzymatic assays, confirmation of its mechanism of action in a cellular context by measuring its effect on neurotransmitter levels, and exploration of its impact on downstream neuroprotective signaling pathways. Although this compound did not proceed to market, the foundational scientific principles and experimental methodologies employed in its preclinical evaluation remain highly relevant for the ongoing development of novel therapeutics for neurodegenerative diseases. This guide provides a framework for researchers and drug development professionals to approach the target validation of similar compounds.

References

- 1. chambers.com [chambers.com]

- 2. researchgate.net [researchgate.net]

- 3. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactip.co.uk [impactip.co.uk]

- 5. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are experimental data needed for your patent application? | V.O. Patents & Trademarks [vo.eu]

- 7. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Acetylcholinesterase Inhibition by Donepezil (Zanapezil Fumarate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro acetylcholinesterase (AChE) inhibitory activity of Donepezil, a key therapeutic agent for Alzheimer's disease, which appears to be closely related or identical to the compound of interest, Zanapezil Fumarate. This document compiles quantitative data on its inhibitory potency, details common experimental protocols for assessing AChE inhibition, and presents a visual representation of the experimental workflow. The information is intended to support researchers and professionals in the fields of neuropharmacology and drug development in their understanding and evaluation of this important molecule.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A primary therapeutic strategy for managing the symptoms of AD involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission. Donepezil is a second-generation, reversible, and selective inhibitor of AChE that has been widely used in the symptomatic treatment of mild to moderately severe dementia associated with AD.[1][2] In vitro studies have consistently demonstrated its potent inhibitory effects on AChE.[1][2]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported in vitro IC50 values for Donepezil against acetylcholinesterase from various sources.

| Compound | Enzyme Source | IC50 Value | Reference |

| Donepezil | Not Specified | 16.43 nM | [3] |

| Donepezil | Not Specified | 0.021 µM | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, buffer composition, and temperature.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The most common in vitro method for determining acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[5][6] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

General Ellman's Method Protocol

A generalized protocol adapted from multiple sources is as follows:[5][6]

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Test compound (Donepezil) solution at various concentrations

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Test compound solution (or solvent for control wells)

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[5]

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[6]

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro acetylcholinesterase inhibition assay.

Caption: Workflow for In Vitro AChE Inhibition Assay.

Mechanism of Action and Signaling Pathway

Donepezil acts as a reversible, mixed competitive and noncompetitive inhibitor of acetylcholinesterase.[2] This means it can bind to both the active site of the enzyme, competing with the substrate acetylcholine, and to an allosteric site, interfering with the enzyme's catalytic activity regardless of substrate binding.[2] The primary signaling pathway influenced by Donepezil is the cholinergic pathway. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synapse, leading to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This, in turn, modulates downstream signaling cascades involved in learning, memory, and cognitive function.

The following diagram illustrates the simplified signaling pathway affected by Donepezil.

Caption: Cholinergic Synapse and Donepezil's Action.

Conclusion

Donepezil (this compound) is a potent in vitro inhibitor of acetylcholinesterase. The standardized Ellman's method provides a reliable and reproducible means of quantifying its inhibitory activity. Understanding the quantitative aspects of its AChE inhibition and the experimental methodologies is crucial for the continued development and evaluation of novel therapies for Alzheimer's disease and other disorders involving cholinergic deficits. The provided data and protocols serve as a foundational guide for researchers in this important area of study.

References

- 1. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Zanapezil Fumarate for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanapezil, also known as TAK-147, is a potent, reversible, and selective acetylcholinesterase (AChE) inhibitor that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions such as memory and learning. Beyond its role as a cognitive enhancer, a growing body of evidence suggests that Zanapezil and its close analogue, Donepezil, exert significant neuroprotective effects through various signaling pathways. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with Zanapezil Fumarate's neuroprotective properties, intended to aid researchers and drug development professionals in this field.

Quantitative Data

The following tables summarize key quantitative data for Zanapezil (TAK-147) and the closely related compound Donepezil, which is structurally and functionally similar. This data provides insights into their potency, receptor interactions, and effects on neurotransmitter levels.

Table 1: In Vitro Potency and Receptor Binding of Zanapezil (TAK-147)

| Parameter | Value | Species/System | Reference |

| AChE Inhibition (IC50) | 51.2 nM | Rat cerebral cortex homogenates | [1] |

| Muscarinic M1 Receptor Binding (Ki) | 234 nM | Not Specified | [1] |

| Muscarinic M2 Receptor Binding (Ki) | 340 nM | Not Specified | [1] |

Table 2: Effects of Zanapezil (TAK-147) and Donepezil on Neurotransmitter Levels in Rat Ventral Hippocampus (after 21 days of oral administration)

| Compound (Dose) | Analyte | Change from Control (Pre-last dose) | Change from Control (Post-last dose) | Reference |

| Zanapezil (2 mg/kg) | Acetylcholine (ACh) | +114% | +168% | [2] |

| Norepinephrine (NE) | No significant change | +125% | [2] | |

| Epinephrine:Norepinephrine Ratio | +550% | +450% | [2] | |

| Donepezil (2 mg/kg) | Acetylcholine (ACh) | +100% | +168% | [2] |

| Norepinephrine (NE) | No significant change | +296% | [2] | |

| Epinephrine:Norepinephrine Ratio | +170% | No significant change | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. The following are generalized protocols for common in vitro and in vivo assays used to assess neuroprotection, which can be adapted for research on this compound.

In Vitro Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This assay is used to evaluate the protective effects of a compound against excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases.

a. Cell Culture:

-

Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

-

Cells are dissociated and plated on poly-D-lysine coated culture plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for at least 7 days to allow for maturation.

b. Treatment:

-

Mature neuronal cultures are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Following pre-treatment, a toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a short duration (e.g., 5-15 minutes).

-

The glutamate-containing medium is then removed and replaced with fresh, pre-warmed culture medium containing this compound.

c. Assessment of Neuroprotection:

-

Cell viability is assessed 24 hours after glutamate exposure using methods such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) for visualization and quantification by fluorescence microscopy.

-

In Vitro Amyloid-β (Aβ) Toxicity Assay in PC12 or SH-SY5Y Cells

This assay assesses the ability of a compound to protect against the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.

a. Cell Culture:

-

PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are cultured in appropriate media (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum and antibiotics.

-

Cells are plated in multi-well plates and may be differentiated with nerve growth factor (NGF) for several days to acquire a more neuron-like phenotype.

b. Preparation of Aβ Oligomers:

-

Synthetic Aβ1-42 or Aβ25-35 peptides are dissolved in a suitable solvent (e.g., HFIP or DMSO) and then aggregated to form oligomeric species, which are considered the most toxic forms. Aggregation is typically induced by incubating the peptide solution at 4°C or 37°C for a specific duration.

c. Treatment:

-

Differentiated cells are pre-treated with this compound for a designated time.

-

Aggregated Aβ oligomers are then added to the cell cultures at a neurotoxic concentration (e.g., 10-25 µM).

-

The cells are incubated with both the compound and Aβ for 24-48 hours.

d. Assessment of Neuroprotection:

-

Cell viability and apoptosis are measured using techniques such as the MTT assay, LDH assay, and TUNEL staining (to detect DNA fragmentation in apoptotic cells).

In Vivo Morris Water Maze Test in an Alzheimer's Disease Mouse Model

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

a. Animal Model:

-

Transgenic mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits (e.g., APP/PS1, 5XFAD) are commonly used.

b. Drug Administration:

-

Mice are treated with this compound or vehicle control for a specified period (e.g., several weeks or months) via oral gavage or in their drinking water.

c. Experimental Setup:

-

A large circular pool is filled with opaque water (using non-toxic paint) and maintained at a constant temperature.

-

A small escape platform is hidden just below the water surface in one quadrant of the pool.

-

Visual cues are placed around the room to aid in spatial navigation.

d. Testing Protocol:

-

Acquisition Phase: Mice undergo several trials per day for consecutive days, starting from different locations in the pool, to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Signaling Pathways and Mechanisms of Neuroprotection

Research on Donepezil, a close analogue of Zanapezil, has elucidated several key signaling pathways involved in its neuroprotective effects, which are likely shared by this compound.

Nicotinic Acetylcholine Receptor (nAChR) - PI3K/Akt Pathway

Donepezil has been shown to activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis. This activation is often mediated through nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and survival. Donepezil has been shown to activate this pathway, contributing to its neuroprotective effects.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for an in vitro experiment designed to assess the neuroprotective effects of this compound.

Conclusion

This compound holds promise as a neuroprotective agent, acting not only as an acetylcholinesterase inhibitor but also by modulating key signaling pathways involved in neuronal survival. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the specific molecular interactions and downstream effects of this compound will be crucial in fully elucidating its neuroprotective potential and advancing its development as a therapeutic for neurodegenerative diseases. It is important to note that while much can be inferred from the extensive research on Donepezil, direct experimental validation with this compound is essential.

References

- 1. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 2. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cholinergic Hypothesis with Zanapezil Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease. This has led to the development of acetylcholinesterase (AChE) inhibitors as a primary therapeutic strategy. This technical guide delves into the investigation of the cholinergic hypothesis through the lens of Zanapezil Fumarate (TAK-147), a selective acetylcholinesterase inhibitor. While the clinical development of this compound was discontinued, its preclinical profile provides valuable insights into the complexities of cholinergic modulation and highlights novel avenues for therapeutic intervention. This document will detail the preclinical pharmacology of Zanapezil, its dual mechanism of action involving both acetylcholinesterase inhibition and sigma-1 receptor agonism, and its potential neurotrophic effects. We will present available quantitative data, outline relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease, first proposed in the early 1980s, remains a significant framework for understanding the cognitive decline associated with the condition. This hypothesis is centered on the observation of a consistent and profound loss of cholinergic neurons in the basal forebrain of AD patients. These neurons are the primary source of acetylcholine (ACh) to the cerebral cortex and hippocampus, brain regions critical for learning and memory.

Acetylcholine is a vital neurotransmitter that facilitates communication between neurons. The enzymatic degradation of acetylcholine in the synaptic cleft by acetylcholinesterase (AChE) terminates its action. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a reduction in acetylcholine levels, impairing synaptic transmission and contributing to the characteristic symptoms of dementia.

The primary therapeutic strategy based on this hypothesis has been the use of acetylcholinesterase inhibitors (AChEIs). By blocking the action of AChE, these drugs increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic signaling.

This compound (TAK-147): An Investigational Acetylcholinesterase Inhibitor

This compound, also known as TAK-147, was developed by Takeda Pharmaceuticals as a selective acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. While its clinical development was ultimately discontinued due to a reported lack of a clear dose-dependent effect in clinical trials, preclinical studies revealed a multifaceted pharmacological profile that extends beyond simple AChE inhibition.

Preclinical Efficacy and Mechanism of Action

Preclinical studies in animal models demonstrated that Zanapezil effectively increases acetylcholine levels in the brain. A study in freely moving rats investigated the effects of a 21-day oral administration of Zanapezil (2 mg/kg) and compared them to the established AChE inhibitor, donepezil.

Data Presentation

The following tables summarize the quantitative data from this preclinical study, highlighting the effects of Zanapezil on neurotransmitter levels in the ventral hippocampus of rats.

| Neurotransmitter | Basal Level (fmol/20 µL) | Change with Zanapezil (2 mg/kg) | Change with Donepezil (2 mg/kg) |

| Acetylcholine (ACh) | 92.05 ± 21.97 | Increased | Increased |

Table 1: Effect of Zanapezil and Donepezil on Acetylcholine Levels in the Ventral Hippocampus of Rats.[1][2]

| Monoamine | Basal Level (pg/30 µL) | Change with Zanapezil (2 mg/kg) - Pre-last dose | Change with Donepezil (2 mg/kg) - Pre-last dose | Change with Zanapezil (2 mg/kg) - Post-last dose | Change with Donepezil (2 mg/kg) - Post-last dose |

| Norepinephrine (NE) | 1.92 ± 0.39 | - | - | Increased | Increased |

| Epinephrine (Epi) | 1.91 ± 0.18 | Increased | Increased | - | - |

| Dopamine (DA) | 0.77 ± 0.23 | Increased | Increased | - | - |

| Serotonin (5-HT) | 0.73 ± 0.16 | Increased | - | - | Increased |

Table 2: Effect of Zanapezil and Donepezil on Monoamine Levels in the Ventral Hippocampus of Rats.[1]

These preclinical findings suggest that Zanapezil not only elevates acetylcholine levels but also modulates other neurotransmitter systems, which could have implications for the behavioral and psychological symptoms of dementia.

Beyond Acetylcholinesterase Inhibition: The Role of the Sigma-1 Receptor

A distinguishing feature of Zanapezil is its high affinity for the sigma-1 receptor, where it acts as an agonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses, neuroprotection, and synaptic plasticity.

Agonism at the sigma-1 receptor represents a novel mechanism that could complement the effects of acetylcholinesterase inhibition. This dual action may contribute to neuroprotective effects beyond the symptomatic relief provided by enhancing cholinergic transmission.

Signaling Pathways

To visualize the complex interplay of pathways affected by Zanapezil, the following diagrams are provided.

The Cholinergic Synapse and the Action of Zanapezil

References

- 1. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Zanapezil Fumarate and Its Postulated Effects on Amyloid Precursor Protein Processing: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanapezil Fumarate (TAK-147) is a selective acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease (AD). While its primary mechanism of action is the enhancement of cholinergic neurotransmission, the broader effects of this pharmacological class on the underlying pathophysiology of AD, specifically on amyloid precursor protein (APP) processing, are of significant interest to the research community. This technical guide provides an in-depth overview of the canonical and alternative APP processing pathways and explores the potential, though not yet fully elucidated, effects of this compound on these processes. Drawing parallels from the more extensively studied AChE inhibitor, Donepezil, this paper will discuss the hypothetical modulation of secretase activity and the consequent impact on the production of soluble APP fragments (sAPPα and sAPPβ) and amyloid-beta (Aβ) peptides. This document aims to serve as a comprehensive resource, summarizing available data, outlining relevant experimental protocols, and visualizing key molecular pathways to stimulate further research into the disease-modifying potential of this compound and related compounds.

Introduction to Amyloid Precursor Protein (APP) Processing

The processing of the amyloid precursor protein (APP) is a central event in the pathogenesis of Alzheimer's disease. APP is a transmembrane protein that can be cleaved by a series of enzymes known as secretases, leading to the generation of various fragments, some of which are neurotoxic and contribute to the formation of amyloid plaques, a hallmark of AD.

There are two main APP processing pathways:

-

Non-amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by α-secretase within the Aβ domain. This cleavage produces a soluble N-terminal fragment, sAPPα, which is neuroprotective, and a C-terminal fragment (α-CTF). Subsequent cleavage of α-CTF by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of the toxic Aβ peptide.

-

Amyloidogenic Pathway: In this pathway, APP is first cleaved by β-secretase (BACE1), generating a soluble N-terminal fragment, sAPPβ, and a C-terminal fragment (β-CTF or C99). The β-CTF is then cleaved by γ-secretase at various positions, leading to the production of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. Aβ42 is more prone to aggregation and is the primary component of amyloid plaques.

The balance between these two pathways is crucial, and a shift towards the amyloidogenic pathway is a key factor in AD progression.

This compound (TAK-147): An Overview

This compound is a selective acetylcholinesterase inhibitor.[1] Its primary therapeutic rationale in Alzheimer's disease is to increase the levels of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons and improving cognitive function.[1] Studies have shown that this compound effectively increases acetylcholine levels in the hippocampus.[1][2] While its primary target is well-defined, the downstream effects of sustained cholinergic enhancement on APP processing remain an area of active investigation for this class of drugs.

Postulated Effects of Acetylcholinesterase Inhibitors on APP Processing

Direct experimental data on the effect of this compound on APP processing is scarce in the public domain. However, studies on other AChE inhibitors, most notably Donepezil, provide a framework for postulating potential mechanisms. It is crucial to note that these are inferred effects and require specific experimental validation for this compound.

Research on Donepezil suggests that it may influence APP processing through several mechanisms:

-

Promotion of the Non-Amyloidogenic Pathway: Some studies indicate that Donepezil can increase the secretion of the neuroprotective sAPPα fragment.[3] This effect is thought to be mediated by the activation of muscarinic acetylcholine receptors, which can in turn modulate the activity of α-secretase.

-

Reduction of Amyloid-Beta Levels: By promoting the α-secretase pathway, AChE inhibitors may indirectly reduce the substrate available for β-secretase, leading to a decrease in Aβ production.[3][4]

-

Inhibition of Aβ Aggregation: Some evidence suggests that certain AChE inhibitors can interfere with the aggregation of Aβ peptides, a critical step in plaque formation.[3]

These potential effects highlight the possibility that AChE inhibitors like this compound may have disease-modifying properties beyond their symptomatic benefits.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound's effect on APP processing, the following table summarizes the known primary pharmacological effect of this compound. A second table provides a representative summary of the effects of the related compound, Donepezil, on APP processing markers, which may serve as a basis for hypothetical investigation of this compound.

Table 1: Pharmacological Effect of this compound (TAK-147)

| Parameter | Organism/System | Dose | Observation | Reference |

| Extracellular Acetylcholine Level | Rat Ventral Hippocampus | 2, 5, 10 mg/kg p.o. | Dose-dependent increase | [2] |

Table 2: Representative Effects of Donepezil on APP Processing Markers (for comparative hypothesis)

| Parameter | Model System | Treatment | Change from Control | Reference |

| Soluble Aβ (1-40) | Tg2576 mice | 4 mg/kg Donepezil | ↓ (Significant Decrease) | [3][4] |

| Soluble Aβ (1-42) | Tg2576 mice | 4 mg/kg Donepezil | ↓ (Significant Decrease) | [3][4] |

| Aβ Plaque Number | Tg2576 mice | 4 mg/kg Donepezil | ↓ (Significant Decrease) | [3][4] |

| Synaptic Density | Tg2576 mice | 4 mg/kg Donepezil | ↑ (Significant Increase) | [3][4] |

Experimental Protocols

To investigate the effects of this compound on APP processing, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be adapted for this purpose.

In Vitro Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures from transgenic mouse models of AD (e.g., APP/PS1).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle alone.

Measurement of sAPPα and sAPPβ

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Conditioned media from treated and control cell cultures are collected.

-

Commercially available ELISA kits specific for human sAPPα and sAPPβ are used.

-

The assays are performed according to the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

-

The absorbance is read using a microplate reader, and the concentrations of sAPPα and sAPPβ are calculated based on a standard curve.

-

Measurement of Amyloid-Beta (Aβ40 and Aβ42)

-

Method: ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay.

-

Procedure:

-

Conditioned media and cell lysates are collected.

-

For cell lysates, proteins are extracted using a suitable lysis buffer.

-

ELISA or MSD assays are performed using kits specific for Aβ40 and Aβ42, following the manufacturer's protocols. These assays offer high sensitivity and specificity for quantifying the different Aβ species.

-

Western Blot Analysis for APP and its Fragments

-

Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

-

Procedure:

-

Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for full-length APP, α-CTF, and β-CTF.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

In Vivo Studies in a Transgenic Mouse Model of AD

-

Animal Model: Tg2576 or APP/PS1 mice are commonly used models that develop age-dependent amyloid pathology.

-

Drug Administration: this compound is administered to the mice, typically via oral gavage or in drinking water, for a specified duration (e.g., several months). A control group receives the vehicle.

-

Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or Y-maze.

-

Tissue Analysis: At the end of the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere can be used for biochemical analysis (ELISA, Western blot) of Aβ levels and APP fragments, while the other hemisphere can be fixed for immunohistochemical analysis of amyloid plaques and synaptic markers.

Visualizations

Signaling Pathways

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflow

Caption: In Vitro and In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound, as a selective acetylcholinesterase inhibitor, holds theoretical potential to modulate APP processing, similar to what has been observed with other drugs in its class like Donepezil. The hypothesized mechanism involves shifting APP metabolism towards the non-amyloidogenic pathway, thereby increasing the production of neuroprotective sAPPα and reducing the generation of neurotoxic Aβ peptides. However, a significant gap in the scientific literature exists, with a lack of direct experimental evidence to substantiate these claims for this compound.

Future research should prioritize in vitro and in vivo studies as outlined in this guide to systematically evaluate the impact of this compound on the key components of the APP processing cascade. Such studies are essential to determine if this compound possesses disease-modifying properties and to elucidate the underlying molecular mechanisms. A deeper understanding of these effects will be critical for the rational design of next-generation therapies for Alzheimer's disease that target both symptomatic relief and the underlying pathology.

References

- 1. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lack of Publicly Available Synthesis Protocol for Zanapezil Fumarate

For researchers, scientists, and drug development professionals, it is important to note that a detailed, publicly available laboratory synthesis protocol for Zanapezil Fumarate could not be identified through a comprehensive search of scientific literature and patent databases. While the chemical structure and pharmacological activity of Zanapezil (TAK-147) as a potent and selective acetylcholinesterase inhibitor are documented, the specific step-by-step synthetic procedures with quantitative data and purification methods are not disclosed in the accessible public domain.

This lack of a detailed protocol means that researchers seeking to synthesize this compound for laboratory use would need to engage in de novo route scouting and process development.

Illustrative Synthetic Strategies Based on Related Compounds

To provide a conceptual framework, this document outlines a generalized synthetic approach based on the well-documented synthesis of Donepezil, a structurally related acetylcholinesterase inhibitor. It is crucial to understand that this information is for illustrative purposes only and does not represent a validated protocol for this compound.

The synthesis of such compounds typically involves a convergent synthesis, where two main structural fragments are prepared separately and then combined, followed by further modifications. For Zanapezil, these fragments would likely be a substituted 2,3,4,5-tetrahydro-1H-1-benzazepine moiety and a modified piperidine side chain.

Hypothetical Key Synthetic Steps

A potential, though unverified, synthetic route could involve the following key transformations. The quantitative data presented here are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Reaction Parameters for Zanapezil Synthesis

| Step | Reaction Type | Starting Materials | Key Reagents & Solvents | Hypothetical Conditions | Hypothetical Yield (%) |

| 1 | Friedel-Crafts Acylation | Substituted Benzazepine | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous CH₂Cl₂, 0 °C to rt, 4h | 75 |

| 2 | Wittig Reaction | Acylated Benzazepine, Phosphonium Ylide | Strong Base (e.g., n-BuLi), Anhydrous THF | -78 °C to rt, 12h | 60 |

| 3 | Catalytic Hydrogenation | Unsaturated Intermediate | H₂, Pd/C | Methanol, rt, 1 atm, 24h | 95 |

| 4 | Fumarate Salt Formation | Zanapezil Free Base | Fumaric Acid | Ethanol, 60 °C to rt, 2h | 90 |

Experimental Protocols (Illustrative)

The following are generalized, hypothetical protocols for key reactions that might be employed in the synthesis of a molecule like Zanapezil, followed by the formation of its fumarate salt.

Step 1: Acylation of a Benzazepine Ring (Hypothetical)

-

To a stirred solution of the substituted 2,3,4,5-tetrahydro-1H-1-benzazepine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

-

Stir the mixture for 15 minutes, then add the appropriate acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully pouring it onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Fumarate Salt Formation (General Procedure)

-

Dissolve the purified Zanapezil free base (1.0 eq) in warm ethanol.

-

In a separate vessel, dissolve fumaric acid (1.0 eq) in a minimal amount of warm ethanol.

-

Slowly add the fumaric acid solution to the Zanapezil solution with stirring.

-

Allow the mixture to cool to room temperature, during which time a precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the fumarate salt.

Logical Workflow Diagram

The following diagram illustrates a potential logical workflow for the synthesis of this compound, from starting materials to the final salt.

Caption: Hypothetical synthetic workflow for this compound.

Application of Donepezil in Animal Models of Dementia: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1][2] Its primary mechanism of action involves increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[3] Beyond its symptomatic effects, preclinical studies in various animal models of dementia suggest that donepezil may also possess neuroprotective and disease-modifying properties.[4][5] These studies have demonstrated its potential to reduce amyloid-beta (Aβ) pathology, protect against glutamate-induced excitotoxicity, and improve cerebrovascular function.[2][4][6] This document provides detailed application notes and protocols for utilizing donepezil in preclinical research, focusing on commonly used animal models and key experimental methodologies.

Data Presentation

Table 1: Effects of Donepezil on Cognitive Function in Rodent Models of Dementia

| Animal Model | Strain | Treatment Dose & Duration | Behavioral Test | Key Findings | Reference |